Cyclopropane-D6: Chemical Properties & Application in Deuterium Switch Strategies
Cyclopropane-D6: Chemical Properties & Application in Deuterium Switch Strategies
Executive Summary
Cyclopropane-D6 (Hexadeuterocyclopropane, CAS 2207-64-9) is the fully deuterated isotopologue of cyclopropane. While historically utilized as a spectroscopic standard to probe vibrational modes of the strained three-membered ring, its contemporary significance lies in medicinal chemistry. As a "Deuterium Switch" motif, the cyclopropane-D6 moiety offers a strategic advantage in drug design by mitigating metabolic instability caused by Cytochrome P450 (CYP450) mediated ring-opening or oxidative clearance. This guide details the physicochemical properties, spectroscopic signatures, synthesis protocols, and mechanistic applications of Cyclopropane-D6.
Physicochemical Profile
The substitution of protium (
Table 1: Comparative Properties of Cyclopropane Isotopologues
| Property | Cyclopropane ( | Cyclopropane-D6 ( | Impact of Deuteration |
| Molecular Weight | 42.08 g/mol | 48.12 g/mol | +14.3% Mass increase |
| Boiling Point | -32.7 °C | -32.8 °C | Negligible change (Inverse isotope effect possible) |
| Bond Length (C-C) | 1.510 Å | 1.510 Å | Minimal geometric change |
| Bond Length (C-H/D) | 1.089 Å | 1.084 Å | C-D bond is shorter due to anharmonicity |
| Symmetry Point Group | Retains high symmetry | ||
| LogP | ~1.72 | ~1.70 | Slight decrease in lipophilicity (C-D is less polarizable) |
Spectroscopic Characterization
Identification of Cyclopropane-D6 relies on detecting the "silent" nature of the molecule in standard proton NMR and its distinct splitting patterns in carbon NMR.
Nuclear Magnetic Resonance (NMR)[1][2][3]
-
H NMR (Proton): Silent. The absence of a singlet at δ 0.22 ppm (characteristic of
) confirms high isotopic purity (>98 atom % D). - H NMR (Deuterium): Shows a broad singlet at δ 0.22 ppm . The signal is quadrupolar-broadened compared to the sharp proton line.
-
C NMR:
-
Chemical Shift: δ -2.9 ppm (Upfield shift relative to TMS).
-
Splitting Pattern: In proton-decoupled mode (
C{ H}), the signal appears as a quintet (1:2:3:2:1) . -
Coupling Constant:
. -
Note: The multiplicity arises from coupling to two attached deuterium atoms (Spin
). Multiplicity = .
-
Vibrational Spectroscopy (IR/Raman)
The "Deuterium Shift" lowers vibrational frequencies by a factor of approximately
-
C-H Stretch (
): ~3000–3100 cm⁻¹ -
C-D Stretch (
): 2200–2350 cm⁻¹ (Distinctive diagnostic band). -
Ring Deformation: Shifts from ~1025 cm⁻¹ (
) to ~850 cm⁻¹ ( ).
Synthesis Protocol: Modified Simmons-Smith Reaction
For research applications requiring the installation of a cyclopropane-D6 ring onto a drug scaffold, the Simmons-Smith cyclopropanation using deuterated reagents is the gold standard.
Reaction Principle
Protocol: Cyclopropanation of an Olefin using
Safety: Diiodomethane is toxic. Organozinc intermediates are pyrophoric. Perform all steps under inert atmosphere (
Reagents:
-
Substrate: Target Olefin (1.0 equiv)
-
Reagent: Diiodomethane-d2 (
, 99.5% D) (1.5–2.0 equiv) -
Catalyst: Diethylzinc (
) (1.0 M in hexanes) OR Zn-Cu couple. -
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to olefin).
-
Carbenoid Formation (Furukawa Modification):
-
Cool the solvent to -10 °C.
-
Add
(2.0 equiv) dropwise via syringe. -
Add
(2.0 equiv) dropwise. Caution: Exothermic. -
Stir for 20 minutes to form the active species:
.
-
-
Substrate Addition: Add the olefin (1.0 equiv) dissolved in a minimal amount of DCM.[1]
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–18 hours. Monitor by TLC or GC-MS.
-
Quench: Cool to 0 °C. Carefully add saturated aqueous
dropwise. Vigorous gas evolution may occur. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography.
The Deuterium Switch: Metabolic Stability & Mechanism
In drug discovery, the cyclopropyl moiety is often a "metabolic soft spot." CYP450 enzymes can oxidize the ring, leading to rapid clearance or the formation of reactive metabolites via ring opening.
Mechanism of Action[5][6]
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond (Bond Dissociation Energy difference ~1.2–1.5 kcal/mol).
-
Primary KIE (
): If the rate-limiting step involves C-H abstraction by the CYP450 Iron-Oxo species, deuteration significantly slows metabolism. -
Metabolic Shunting: By blocking the primary metabolic route (e.g., ring opening), the drug may be redirected to a slower clearance pathway (e.g., renal excretion), increasing half-life (
).
Visualization: CYP450 Radical Clock Pathway
The diagram below illustrates how deuteration prevents the formation of the toxic ring-opened aldehyde metabolite.
Figure 1: Mechanistic divergence in CYP450 metabolism between Protio- and Deutero-cyclopropyl drugs. The deuterium switch suppresses radical formation, preventing the ring-opening cascade.
Safety & Handling
Cyclopropane-D6 is classified as a Flammable Gas (UN 1027).
-
Inhalation: High concentrations act as an asphyxiant and anesthetic.
-
Storage: Store in cylinders at cool, well-ventilated areas below 50°C.
-
Reactivity: Incompatible with strong oxidizing agents.
-
Leak Detection: Use a combustible gas detector; do not use standard soap solution if high purity is required (contamination risk).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6351, Cyclopropane.
-
[Link]
-
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
[Link]
-
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[3]
-
[Link]
-
-
Shao, L., & Hewitt, M. C. (2019).
-
[Link]
-
-
Ortiz de Montellano, P. R. (2015). Cytochrome P450-activated prodrugs.[4] Future Medicinal Chemistry.
-
[Link]
-
